3-[2-[(3-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
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Overview
Description
3-[2-[(3-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a quinoxaline core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(3-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one typically involves the condensation of 3-chlorobenzaldehyde with 2-hydrazinyl-1H-quinoxalin-2-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-[(3-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoxaline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Mechanism of Action
The mechanism by which 3-[2-[(3-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to the modulation of biological pathways. The compound’s quinoxaline core is known to bind to DNA and proteins, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-phenyl-3-pyridazinone
- N’-[(3-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
Uniqueness
3-[2-[(3-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one is unique due to its specific quinoxaline core and the presence of a chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[2-[(3-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-11-5-3-4-10(8-11)9-17-20-14-15(21)19-13-7-2-1-6-12(13)18-14/h1-9H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFFIUWAZXQFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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